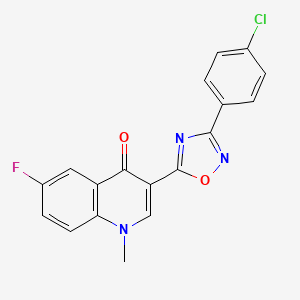![molecular formula C21H36O10 B2773281 Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside CAS No. 88700-35-0](/img/structure/B2773281.png)
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
科学的研究の応用
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.
Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.
D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.
Uniqueness
What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
88700-35-0 |
|---|---|
分子式 |
C21H36O10 |
分子量 |
448.5 g/mol |
IUPAC名 |
(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChIキー |
RVQFSOHDFFWTLD-ZZUMIZGVSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |
正規SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)
![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![Ethyl 2-(3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2773203.png)
![2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2773204.png)
![3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2773205.png)
![2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2773208.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
![2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2773212.png)
![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)

![16-chloro-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2773219.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)
